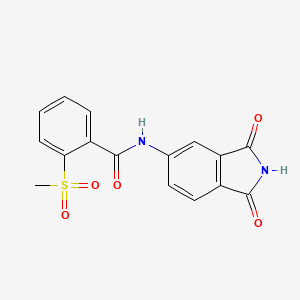

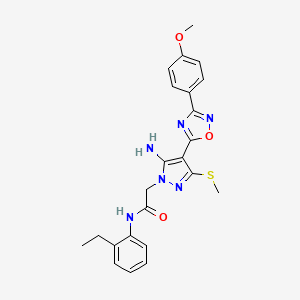

N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

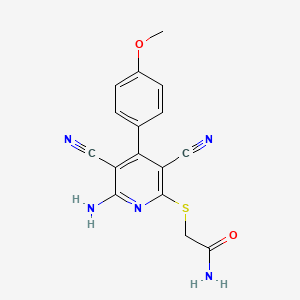

N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide, also known as KIRA6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. KIRA6 is a potent inhibitor of the E3 ubiquitin ligase, TRIP12, which has been implicated in various cellular processes, including protein degradation, cell cycle regulation, and DNA damage response.

Applications De Recherche Scientifique

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides, related structurally to N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide, have demonstrated potential in cardiac electrophysiological activity. These compounds, including sematilide analogs, have shown comparable potency to sematilide, a selective class III agent under clinical trials, suggesting a potential for development in treating cardiac arrhythmias (Morgan et al., 1990).

Antibacterial and Antifungal Activities

Compounds structurally related to N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have been synthesized and shown promising antibacterial and antifungal activities. This research indicates that derivatives of N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide could be prospective antimicrobials with significant efficacy against various microbial strains (Patel & Dhameliya, 2010).

Anticancer Evaluation

Derivatives of N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have been evaluated for their anticancer activity, showing potent cytotoxicity against human cancer cell lines while exhibiting low toxicity in normal cells. This suggests their potential as therapeutic agents in cancer treatment, highlighting the importance of further investigation into their mechanisms of inducing apoptosis and cell cycle arrest (Ravichandiran et al., 2019).

Antiepileptic Activity

Phthalimide derivatives of N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have shown significant antiepileptic activity in preclinical models. This opens up new avenues for the development of antiepileptic medications, with specific compounds demonstrating higher latency times in seizure models, suggesting a potential for therapeutic application (Asadollahi et al., 2019).

Anti-inflammatory Agents

Novel derivatives synthesized from N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have shown promising anti-inflammatory activity in both in vitro and in vivo models. These findings indicate the potential for the development of new anti-inflammatory drugs, with certain compounds exhibiting significant efficacy and low ulcerogenic toxicity, making them candidates for further pharmacological investigation (Nikalje et al., 2015).

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S/c1-24(22,23)13-5-3-2-4-11(13)15(20)17-9-6-7-10-12(8-9)16(21)18-14(10)19/h2-8H,1H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEIQGVVVFZRKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2718887.png)

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B2718891.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718896.png)

![(4R)-3-[(2S,3S)-3-[2-[4-[5-[(3aS,4S,6aR)-2-oxidanylidene-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2,6-dimethyl-phenoxy]ethanoylamino]-2-oxidanyl-4-phenyl-butanoyl]-5,5-dimethyl-N-[(1S,2R)-2-oxidanyl-2,3-dihydro-1H-inden-1-yl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2718899.png)

![3-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2718908.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2718910.png)